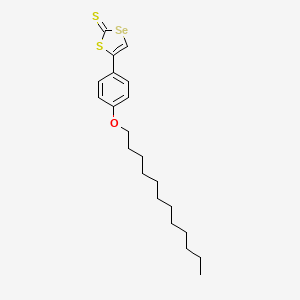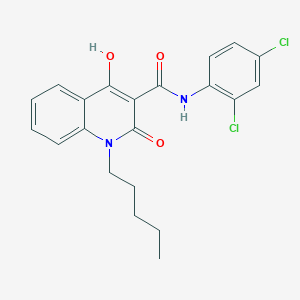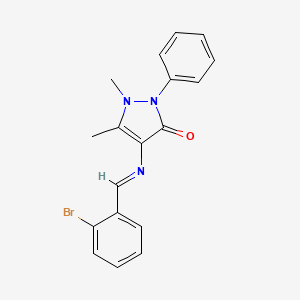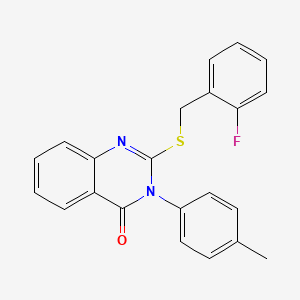
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione is an organoselenium compound characterized by the presence of a thiaselenole ring substituted with a dodecyloxy-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione typically involves the following steps:
Formation of the Thiaselenole Ring: The thiaselenole ring can be synthesized through the reaction of a suitable selenide with a thiol under controlled conditions.
Substitution with Dodecyloxy-phenyl Group: The dodecyloxy-phenyl group is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with a dodecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound back to its selenide form.
Substitution: The phenyl group can undergo further substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through the modulation of redox pathways and the inhibition of specific enzymes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-(1,3)thiaselenole-2-thione: Lacks the dodecyloxy group, resulting in different chemical properties.
5-(4-Methoxy-phenyl)-(1,3)thiaselenole-2-thione: Contains a methoxy group instead of a dodecyloxy group, affecting its reactivity and applications.
Uniqueness
5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione is unique due to the presence of the long dodecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic characteristics and enhanced solubility in organic solvents.
Propriétés
Formule moléculaire |
C21H30OS2Se |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
5-(4-dodecoxyphenyl)-1,3-thiaselenole-2-thione |
InChI |
InChI=1S/C21H30OS2Se/c1-2-3-4-5-6-7-8-9-10-11-16-22-19-14-12-18(13-15-19)20-17-25-21(23)24-20/h12-15,17H,2-11,16H2,1H3 |
Clé InChI |
HTJTXPIKKIJHTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=C[Se]C(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)





![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989602.png)


![2-(Benzylamino)pyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11989616.png)

![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989634.png)
